molecular formula C26H33N3O8S2 B11540921 8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide

8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide

Cat. No.: B11540921
M. Wt: 579.7 g/mol
InChI Key: LRQIBGDSQYAHJQ-JVWAILMASA-N
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Description

8-methyl-1,2-bis(propylsulfonyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide is a complex organic compound that belongs to the indolizine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-1,2-bis(propylsulfonyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide typically involves multiple steps, starting from readily available precursorsRadical cyclization and cross-coupling reactions are commonly employed in the synthesis of indolizine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-methyl-1,2-bis(propylsulfonyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

8-methyl-1,2-bis(propylsulfonyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-1,2-bis(propylsulfonyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.

    Sulfonyl-Substituted Compounds: Compounds with similar sulfonyl groups but different core structures.

Uniqueness

8-methyl-1,2-bis(propylsulfonyl)-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H33N3O8S2

Molecular Weight

579.7 g/mol

IUPAC Name

8-methyl-1,2-bis(propylsulfonyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]indolizine-3-carboxamide

InChI

InChI=1S/C26H33N3O8S2/c1-7-12-38(31,32)24-21-17(3)10-9-11-29(21)22(25(24)39(33,34)13-8-2)26(30)28-27-16-18-14-19(35-4)23(37-6)20(15-18)36-5/h9-11,14-16H,7-8,12-13H2,1-6H3,(H,28,30)/b27-16+

InChI Key

LRQIBGDSQYAHJQ-JVWAILMASA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)C

Canonical SMILES

CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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